Acetylpseudotropine

Description

Classification and Structural Context within Tropane (B1204802) Alkaloids

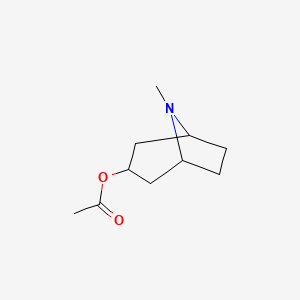

Acetylpseudotropine is classified as a tropane alkaloid smolecule.comontosight.ainih.gov. Tropane alkaloids are a diverse group of nitrogen-containing secondary metabolites defined by their characteristic bicyclic N-methyl-8-azabicyclo[3.2.1]octane core structure nih.goviastate.eduresearchgate.netmdpi.comnih.govresearchgate.netjove.com. This core skeleton consists of a pyrrolidine (B122466) ring fused with a piperidine (B6355638) ring, sharing a nitrogen atom and two carbon atoms researchgate.net. This compound is specifically an ester derivative of pseudotropine, featuring an acetyl group attached to the hydroxyl group at the 3-position of the tropane ring smolecule.comontosight.aijst.go.jp. Its chemical formula is C10H17NO2, with a molecular weight of approximately 183.25 g/mol smolecule.comontosight.ainih.gov. The IUPAC name for this compound is (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate (B1210297) smolecule.comontosight.ainih.gov. It is also known by synonyms such as Tropine (B42219) acetate ontosight.ainih.gov. The stereochemistry at the 3-position is typically specified, with this compound often referring to the β-isomer or 3α-acetoxy derivative smolecule.comjst.go.jp.

Historical Perspectives in Chemical and Biological Research

The study of tropane alkaloids has a long and rich history, dating back to the isolation of atropine (B194438) in 1832 nih.gov. These compounds, often derived from plants in the Solanaceae and Erythroxylaceae families, have been recognized for centuries for their potent pharmacological effects nih.govbohrium.comjocpr.com. Ancient civilizations utilized plants containing tropane alkaloids for medicinal purposes, including as analgesics, hallucinogens, and even poisons nih.govbohrium.comjocpr.com. The 19th century saw significant advancements in the chemical elucidation and isolation of key tropane alkaloids such as atropine, hyoscyamine (B1674123), scopolamine (B1681570), and cocaine nih.govnih.govjocpr.com. Research has continued to expand, driven by the complex chemistry and diverse biological activities of these compounds, making them foundational subjects in the study of natural product chemistry and pharmacology jocpr.comoup.com. While specific historical records for this compound itself are less prominent than for its parent compounds, its study is intrinsically linked to the broader historical research trajectory of tropane alkaloids smolecule.comontosight.ai. Publications on tropane alkaloids have shown a steady rise, with research experiencing rapid growth from 1991 to 2022 oup.com.

Significance as a Research Target in Natural Product Chemistry

This compound holds significance in natural product chemistry primarily as a derivative that aids in understanding the broader family of tropane alkaloids smolecule.com. Its study contributes to the elucidation of the chemical diversity and biosynthetic pathways of these compounds, which are often found in various plant species smolecule.comiastate.edu. As an acetylated derivative, it provides insights into the acylation processes that modify the core tropane structure, influencing the alkaloids' properties and biological activities smolecule.comontosight.airesearchgate.net. Researchers utilize this compound as a tool to explore cholinergic signaling pathways and receptor interactions, given its structural similarity to neurotransmitters and other pharmacologically active tropane alkaloids smolecule.comontosight.aioup.com. Its investigation supports the development of new therapeutic agents by serving as a template or reference compound in medicinal chemistry research ontosight.aipmarketresearch.com. The compound's interaction with various neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors, suggests a broader pharmacological profile that warrants further investigation smolecule.com.

Data Table: Key Identifiers and Structural Features of this compound

| Feature | Value | Source(s) |

| Common Name | This compound | smolecule.comontosight.ainih.gov |

| Synonyms | Tropine acetate, 3-acetylpseudotropine, 3-acetyltropine | smolecule.comontosight.ainih.gov |

| CAS Registry Number | 3423-26-5 | smolecule.comontosight.ainih.gov |

| IUPAC Name | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate | smolecule.comontosight.ainih.gov |

| Molecular Formula | C10H17NO2 | smolecule.comontosight.ainih.gov |

| Molecular Weight | 183.25 g/mol | smolecule.comontosight.ainih.gov |

| Chemical Class | Tropane Alkaloid, Ester | smolecule.comontosight.aijst.go.jp |

| Core Structure | N-methyl-8-azabicyclo[3.2.1]octane | nih.goviastate.eduresearchgate.net |

| Derivative of | Pseudotropine | smolecule.commedchemexpress.comglpbio.com |

| Key Structural Feature | Acetyl group at the 3-position of the tropane ring (typically β) | smolecule.comontosight.aijst.go.jp |

Table of Compound Names Mentioned

this compound

Pseudotropine

Tropine

Tropane

Hyoscyamine

Scopolamine

Cocaine

Atropine

Anisodamine

Tigloylpseudotropine

Phenylthis compound

Tigloylnorpseudotropine

Tigloylhydroxynorpseudotropine

Tigloyldihydronorpseudotropine

Hexosylhydroxyhyoscyamine

Hexosylhydroxylittorine

Hexosylhyoscyamine

Hexosyllittorine

Calystegines

Nicotine

Methylecgonine

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIDMOWWLBGYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955775 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-26-5 | |

| Record name | 8-Azabicyclo(3.2.1)octan-3-ol, 8-methylacetate (ester), exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Chemical Synthesis Pathways

The most straightforward approach to acetylpseudotropine involves the direct chemical modification of its parent alcohol, pseudotropine. This pathway leverages the accessibility of pseudotropine, which can be obtained from natural sources or synthesized from tropinone (B130398).

The conversion of pseudotropine to this compound is an esterification reaction. Specifically, it is an acetylation, where an acetyl group is introduced to the hydroxyl group of pseudotropine. wikipedia.org This transformation is a common and well-understood organic reaction. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of an acetylating agent. youtube.com

In a laboratory setting, this is typically achieved by reacting pseudotropine with an acetylating agent such as acetic anhydride or acetyl chloride. The use of acetic anhydride is common for such transformations. mdpi.com In a biological context, pseudotropine is known to be converted to various acyl pseudotropines, indicating that such transformations are biochemically feasible as well. nih.govresearchgate.net

The efficiency and yield of the acetylation of pseudotropine are highly dependent on the reaction conditions. For laboratory synthesis, controlling these parameters is crucial for obtaining the desired product in high purity. A general and efficient method for the acetylation of alcohols can be performed under solvent- and catalyst-free conditions. mdpi.com

Key reaction parameters that are typically controlled include:

Temperature: The reaction is often heated to increase the rate of reaction. A moderate temperature, such as 60°C, can be sufficient when using a reactive acetylating agent like acetic anhydride. mdpi.com

Stoichiometry: The ratio of the acetylating agent to pseudotropine is another critical factor. Using a slight excess of the acetylating agent can help to drive the reaction to completion. mdpi.com

Catalyst: While the reaction can proceed without a catalyst, an acid or base catalyst is sometimes employed in esterifications to increase the reaction rate. However, catalyst-free conditions offer the advantage of a simpler workup procedure. mdpi.com

Reaction Time: The duration of the reaction is monitored to ensure the complete conversion of the starting material. This can be tracked using techniques such as gas chromatography. mdpi.com

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Pseudotropine, Acetic Anhydride | Direct conversion to this compound. |

| Solvent | None (Solvent-free) | Reduces waste and simplifies purification. |

| Catalyst | None (Catalyst-free) | Avoids catalyst removal steps. |

| Temperature | Moderate (e.g., 60°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | Monitored for completion | Ensures high yield of the desired product. |

Advanced Synthetic Approaches to the Tropane (B1204802) Skeleton

Beyond the direct modification of pseudotropine, advanced synthetic strategies focus on the construction of the core tropane skeleton itself. These methods offer greater flexibility for creating diverse analogs.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The classic example of an MCR in tropane alkaloid synthesis is the Robinson tropinone synthesis. researchgate.netrsc.org This reaction involves the condensation of a succinaldehyde equivalent, methylamine, and a derivative of acetonedicarboxylic acid to form tropinone.

Tropinone is a key intermediate in the synthesis of both tropine (B42219) and pseudotropine. nih.govnih.govfigshare.com Through stereoselective reduction of the ketone group in tropinone, either tropine or pseudotropine can be obtained. Subsequent acetylation of pseudotropine then yields this compound. The MCR approach is highly valuable as it allows for the efficient assembly of the complex bicyclic tropane core, which can then be further functionalized. nih.gov

The tropane skeleton is a versatile scaffold that can be chemically modified at various positions to generate a wide array of novel derivatives with potentially interesting properties. Some of the common modification strategies include:

N-Substitution: The nitrogen atom of the tropane ring can be modified. For example, the N-methyl group can be removed and replaced with other alkyl or functional groups. nih.gov This allows for the synthesis of a series of N-substituted tropane derivatives.

Ring Modification: The carbon framework of the tropane skeleton itself can be altered. This includes the introduction of double bonds or the addition of epoxy groups.

Change in Ring Size: The size of the bicyclic system can be altered, for example, by synthesizing azabicyclo[3.3.1]nonane derivatives, which are structural analogs of tropanes.

Transposition of the Nitrogen Atom: The position of the nitrogen atom within the bicyclic system can be moved, leading to isomeric structures such as 6-azabicyclo[3.2.1]octane derivatives.

| Modification Strategy | Example | Potential Outcome |

|---|---|---|

| N-Alkylation/Dealkylation | Replacement of N-methyl with N-allyl | Alteration of biological activity. nih.gov |

| Introduction of Unsaturation | Creation of a double bond in the six-membered ring | Changes in conformation and reactivity. |

| Epoxidation | Formation of a 6,7-epoxy bridge | Introduction of new functional groups for further derivatization. |

| Ring Expansion/Contraction | Synthesis of granatane analogs | Exploration of structure-activity relationships. |

Chemical Reactions and Derivatization Strategies of this compound

Once synthesized, this compound can serve as a starting material for further chemical transformations. These reactions can target the ester functional group, the N-methyl group, or the tropane ring itself.

One of the primary reactions of this compound is the hydrolysis of the ester group. This reaction, which is the reverse of its synthesis, would yield pseudotropine and acetic acid. This can be achieved under acidic or basic conditions. nih.gov

In a biological context, acyl pseudotropines are known to undergo further enzymatic transformations. These include N-demethylation and ring-hydroxylation, catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This suggests that similar transformations could be explored through chemical synthesis. For instance, the N-methyl group of tropane derivatives can be chemically removed to produce the corresponding nortropane analog. nih.gov This nor-derivative can then be re-alkylated with different substituents.

Further derivatization could also involve reactions that modify the tropane ring. While specific examples starting from this compound are not abundant in the literature, the general reactivity of the tropane skeleton suggests that reactions such as oxidation or the introduction of further substituents could be possible under appropriate conditions.

Hydrolysis Mechanisms

Hydrolysis of this compound involves the cleavage of its ester group to yield pseudotropine and acetic acid. In aqueous conditions, the acetyl group can be hydrolyzed, reverting the compound back to pseudotropine. smolecule.comnih.gov This reaction is a fundamental transformation for tropane alkaloids and can occur under both acidic and basic conditions, following general mechanisms of ester hydrolysis.

In the context of biosynthesis, enzymatic hydrolysis plays a crucial role. For instance, hydroxytropanols may be produced through the hydrolysis of N-methylated acyl hydroxypseudotropines. nih.gov Similarly, norpseudotropine is likely formed through the hydrolysis of acyl norpseudotropines. nih.gov These biological processes suggest that enzymes can catalyze the removal of acyl groups, including acetyl groups, from pseudotropine derivatives to generate other modified tropane alkaloids. nih.gov The hydrolysis of the ester linkage in compounds like this compound is a key step in both metabolic pathways and synthetic strategies. nih.govnih.gov

Table 1: Products of this compound Hydrolysis

| Reactant | Condition | Products |

|---|

Reduction Reactions and Subsequent Derivative Formation

The reduction of this compound primarily targets the acetyl ester group. As an ester, this functional group can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, as milder agents are often ineffective.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent widely used in organic chemistry for the reduction of esters and carboxylic acids to primary alcohols. chemicalbook.commasterorganicchemistry.comwikipedia.org When applied to this compound, LAH would reduce the acetyl group, resulting in the formation of pseudotropine and ethanol. This reaction proceeds via nucleophilic acyl substitution where a hydride ion from LAH attacks the carbonyl carbon of the ester.

In contrast, sodium borohydride (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters on its own. masterorganicchemistry.com However, it is effective for the reduction of aldehydes and ketones. rsc.org For instance, the ketone tropinone is stereospecifically reduced to pseudotropine by the enzyme tropinone reductase II (TR-II). nih.govwikipedia.org The chemical reduction of tropinone can also yield pseudotropine, demonstrating the formation of the core alcohol structure from a ketone precursor. The reduction of the ester in this compound, however, necessitates a more powerful reagent like LAH. chemicalbook.com

Table 2: Reducing Agents and Their Reactivity with Esters

| Reducing Agent | Abbreviation | Reactivity with Esters | Products from this compound Reduction |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ / LAH | High | Pseudotropine, Ethanol |

Mannich Reactions in Organic Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is central to the synthesis of the tropane skeleton, the core structure of this compound. nih.govnih.govchempedia.info This reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (or another aldehyde) and a primary or secondary amine. mdpi.com The resulting products are β-amino carbonyl compounds known as Mannich bases. mdpi.com

A classic and historically significant example is the Robinson-Schopf synthesis of tropinone, the precursor to pseudotropine. wikipedia.orgchempedia.info This synthesis utilizes a "double Mannich" reaction in a one-pot synthesis that mimics the biosynthetic pathway. wikipedia.org The reactants are succinaldehyde, methylamine, and acetonedicarboxylic acid. wikipedia.org This biomimetic approach highlights the efficiency of the Mannich reaction in constructing the bicyclic 8-azabicyclo[3.2.1]octane system of tropanes. nih.gov

In the biosynthesis of tropane alkaloids, an intramolecular Mannich reaction is a key step in forming the bicyclic structure of the tropane ring. nih.govresearchgate.net While this compound itself is not typically a starting material for a Mannich reaction, the synthesis of its fundamental structure is critically dependent on this type of transformation. The versatility of the Mannich reaction makes it an indispensable tool in the synthesis of a wide array of alkaloids and other natural products. nih.govmdpi.com

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| Acetic Acid |

| Acetonedicarboxylic acid |

| This compound |

| Ethanol |

| Formaldehyde |

| Hydroxytropanols |

| Lithium aluminum hydride |

| Methylamine |

| Norpseudotropine |

| Pseudotropine |

| Sodium borohydride |

| Succinaldehyde |

Biosynthesis and Enzymatic Pathways

Cytochrome P450 Enzymes in Tropane (B1204802) Alkaloid Biosynthesis

N-Demethylation and Ring-Hydroxylation Reactions

N-demethylation and ring-hydroxylation are critical enzymatic modifications that contribute to the structural diversity of tropane alkaloids. These reactions are often catalyzed by cytochrome P450 (CYP) enzymes. For instance, studies investigating alkaloid diversity in Atropa belladonna have identified specific CYP enzymes that catalyze N-demethylation and ring-hydroxylation reactions in the early steps of synthesizing various modified tropane alkaloids derived from pseudotropine nih.govnih.govresearchgate.net. These modifications are essential for generating the wide array of tropane alkaloid structures found in nature. While direct evidence for acetylpseudotropine formation via these specific reactions is limited in the literature, these types of enzymatic transformations are fundamental to the broader tropane alkaloid biosynthetic network.

Investigation of Candidate Cytochrome P450 Genes (e.g., Atropa belladonna)

Cytochrome P450 enzymes are central players in the diversification of plant alkaloids, including tropane alkaloids nih.govresearchgate.net. Research in Atropa belladonna has been instrumental in identifying candidate CYP genes involved in TA biosynthesis. For example, two CYP genes, AbP450-5021 and AbP450-116623, have been characterized for their roles in a pseudotropine-dependent alkaloid sub-network. AbP450-5021, in particular, functions as an N-demethylase and ring-hydroxylase in the early stages of producing N-demethylated, modified tropane alkaloids with norpseudotropine cores nih.govnih.govresearchgate.net. The investigation of such genes provides insights into how the tropane scaffold is modified, potentially leading to compounds like this compound. The identification of these enzymes through metabolomics-guided approaches and reverse genetics highlights the complexity and specificity of P450 catalysis in alkaloid metabolism nih.govnih.gov.

Metabolic Pathway Reconstruction and Engineering Approaches

The comprehensive understanding of tropane alkaloid biosynthesis pathways has paved the way for metabolic engineering strategies aimed at increasing the production of these valuable compounds nih.govjipb.netnih.govmdpi.comresearchgate.netcapes.gov.brfrontiersin.orgresearchgate.net. These approaches involve manipulating plant metabolic pathways, either in their native hosts or in heterologous systems like yeast or bacteria.

Understanding Alkaloid Diversity and Sub-networks

The tropane alkaloid family exhibits significant diversity, arising from various modifications to the core tropane ring structure mdpi.comiastate.edumdpi.com. These modifications contribute to distinct biological and ecological roles. Understanding these sub-networks, which often involve shared chemical intermediates and branched pathways, is crucial for metabolic engineering efforts. For instance, research has explored the pseudotropine-dependent alkaloid sub-network in A. belladonna, revealing a dynamic interplay of enzymes that channel pseudotropine into the production of modified tropane alkaloids nih.govnih.govresearchgate.net. This deeper understanding of how different tropane alkaloid structures are formed from common precursors is essential for targeted engineering.

Implications for Engineered Production of Specialized Metabolites

Metabolic engineering offers promising avenues for the sustainable and efficient production of specialized metabolites like tropane alkaloids, which are often found in low concentrations in their natural sources nih.govjipb.netnih.govmdpi.comresearchgate.netfrontiersin.orgresearchgate.net. By identifying and manipulating key genes and enzymes in the biosynthetic pathways, researchers aim to enhance yields. Strategies include the overexpression of rate-limiting enzymes, introduction of genes from different species, and optimization of cellular compartmentalization and transport mdpi.comacs.orgpnas.orgnih.govoup.comnih.govtechnologynetworks.com. For example, engineered yeast strains have been developed to produce tropine (B42219), a key intermediate for hyoscyamine (B1674123) and scopolamine (B1681570), and even the final products themselves acs.orgpnas.orgnih.govnih.govresearchgate.net. The ability to reconstruct and engineer these complex pathways has significant implications for the biotechnological production of this compound and other valuable tropane alkaloids, potentially leading to more accessible and cost-effective sources for research and pharmaceutical applications.

Molecular Interactions and Receptor Dynamics

Interaction with Cholinergic Receptor Systems (In Vitro Studies)

In vitro investigations are crucial for characterizing the direct effects of acetylpseudotropine on cholinergic receptors, independent of systemic physiological factors. These studies typically involve isolated receptor preparations or cell lines expressing specific receptor subtypes.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate a wide array of physiological functions. This compound is hypothesized to act as an antagonist at these receptors. In vitro competitive binding assays are employed to determine the affinity of this compound for the various muscarinic receptor subtypes (M1-M5). In such assays, a radiolabeled ligand with known high affinity for the receptor is used, and the ability of increasing concentrations of this compound to displace this radioligand is measured. The resulting data allows for the calculation of the inhibition constant (Ki), which indicates the concentration of this compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

While specific Ki values for this compound across all muscarinic receptor subtypes are not yet extensively documented in publicly available literature, it is anticipated that its binding profile would be compared to well-characterized muscarinic antagonists like atropine (B194438) and scopolamine (B1681570).

Table 1: Hypothetical Comparative Binding Affinities (Ki in nM) of this compound at Muscarinic Receptor Subtypes This table is for illustrative purposes based on the expected behavior of a tropane (B1204802) alkaloid antagonist and does not represent verified experimental data.

| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |

|---|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Atropine | ~1-2 | ~2-3 | ~1-2 | ~1-2 | ~2-5 |

Nicotinic Acetylcholine Receptor Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in fast synaptic transmission. The interaction of this compound with nAChRs is another key area of investigation. Electrophysiological techniques, such as two-electrode voltage clamp or patch-clamp, on cells expressing specific nAChR subtypes (e.g., α4β2, α7) are used to study its effects. These methods allow for the direct measurement of ion flow through the receptor channel in response to acetylcholine or other nicotinic agonists.

It is plausible that this compound could act as a modulator of nAChRs, potentially as an antagonist or an allosteric modulator. As an antagonist, it would inhibit the current induced by an agonist. As an allosteric modulator, it would bind to a site distinct from the acetylcholine binding site and alter the receptor's response to agonist binding.

Competitive Antagonism and Neurotransmitter Dynamics at a Molecular Level

This compound's interaction with muscarinic receptors is likely to be that of a competitive antagonist. This means that it would bind reversibly to the same site as the endogenous neurotransmitter, acetylcholine, thereby preventing acetylcholine from binding and activating the receptor. The functional consequence of this competition is a rightward shift in the concentration-response curve for acetylcholine in the presence of this compound, without a change in the maximum response.

Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist. By measuring the dose-ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist), a Schild plot can be constructed. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the original response. The pA2 value is a measure of the antagonist's affinity for the receptor. For a purely competitive antagonist, the slope of the Schild plot should be equal to 1.

Channel Blockade Mechanisms (In Vitro Studies)

Some tropane alkaloids are known to exhibit channel blocking properties, particularly at higher concentrations. In vitro studies suggest that this compound may also have such a mechanism of action . This implies that the compound could physically obstruct the ion channel pore of certain receptors, such as neuronal nicotinic receptors, thereby preventing the passage of ions and inhibiting receptor function . This mechanism is distinct from competitive antagonism at the agonist binding site. Electrophysiological studies would be instrumental in demonstrating channel blockade, which is often characterized by a voltage-dependent and use-dependent inhibition of the ionic current.

Role as a Molecular Probe in Cholinergic Signaling Research

Due to its specific chemical structure and potential for selective interaction with cholinergic receptor subtypes, this compound could serve as a valuable molecular probe in research. By radiolabeling this compound, it could be used in receptor binding studies to map the distribution and density of specific cholinergic receptor populations in different tissues and brain regions. Furthermore, derivatives of this compound could be synthesized to explore the structure-activity relationships of tropane alkaloids at cholinergic receptors, providing insights into the molecular determinants of ligand binding and receptor activation. Its use as a research tool would contribute to a deeper understanding of the complex roles of the cholinergic system in health and disease.

Structure Activity Relationship Studies Theoretical and Computational

Conformational Analysis and Stereochemical Impact on Molecular Interactions

The tropane (B1204802) skeleton, a bicyclic amine, possesses a degree of conformational flexibility that significantly influences its interactions with biological targets. The stereochemistry at key positions, particularly the C3 hydroxyl group in pseudotropine and its derivatives, plays a critical role in determining binding affinity and biological activity nih.gov. Pseudotropine, an isomer of tropine (B42219), differs in the stereochemical orientation of the hydroxyl group at the C3 position, being equatorial in pseudotropine compared to axial in tropine mdpi.com. This difference in spatial arrangement can lead to distinct interactions with enzymes and receptors.

While direct conformational analyses specifically detailing Acetylpseudotropine's preferred conformations and their impact on molecular interactions are not extensively documented in the provided literature, studies on related tropane alkaloids highlight the importance of such investigations. For instance, general principles of conformational analysis, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy and computational energy calculations, are used to identify low-energy conformers that are likely to be biologically active nih.gov. The orientation of substituents, such as the acetyl group in this compound, relative to the rigid tropane core can dictate its fit within an enzyme's active site or a receptor's binding pocket. Studies on other tropane derivatives have shown that the stereochemistry of the C3 substituent can influence psychoplastogenic effects, underscoring the importance of precise spatial arrangements for biological function nih.gov.

Computational Modeling of Binding Pockets and Enzyme-Substrate Interactions

Computational modeling techniques, particularly molecular docking, are instrumental in predicting how molecules like this compound interact with their biological targets, such as enzymes involved in their biosynthesis or metabolism. These methods allow researchers to visualize binding modes, identify key amino acid residues involved in ligand-target interactions, and estimate binding affinities. Such information is vital for understanding SAR by revealing which structural features of this compound are critical for its interaction with specific proteins.

Research into tropane alkaloid biosynthesis has utilized molecular docking to analyze the active-site architectures of enzymes. For example, studies comparing ecgonone synthases from different plant families have revealed distinct active-site configurations that accommodate the same substrate but lead to the same product, highlighting how subtle structural differences in enzymes can arise through evolution and influence substrate binding pnas.orgnih.gov. Similarly, understanding the binding of tropane alkaloids to enzymes like acyltransferases or reductases can provide insights into how the acetylation of pseudotropine to form this compound occurs and how this modification might affect subsequent interactions. For instance, docking studies can predict the orientation of this compound within the active site of an enzyme, identifying hydrogen bonds or hydrophobic interactions that contribute to binding specificity and strength nih.govresearchgate.netnih.gov.

Phylogenetic Analyses of Related Enzymes in Biosynthesis

Phylogenetic analyses of enzymes involved in tropane alkaloid (TA) biosynthesis provide crucial context for understanding the evolution of these pathways and the structural diversity of the alkaloids themselves. By tracing the evolutionary history of genes encoding enzymes like tropinone (B130398) reductases (TRs), acyltransferases, and cytochrome P450 monooxygenases, researchers can infer how novel enzymes have been recruited and how they have diverged over time pnas.orgnih.goviastate.eduresearchgate.netfrontiersin.orgnih.gov.

Studies have indicated that the biosynthesis of tropane alkaloids exhibits a polyphyletic origin, with enzymes from different gene families being recruited independently during plant evolution pnas.orgiastate.eduresearchgate.net. For example, phylogenetic analyses have revealed the independent evolution of enzymes responsible for key steps, such as the reduction of tropinone to tropine (e.g., TRI) and the acetylation of tropine or pseudotropine mdpi.compnas.orgfrontiersin.org. Understanding the evolutionary trajectories of these enzymes can shed light on the emergence of different tropane alkaloid structures, including those with acetyl modifications. By comparing the sequences and structures of related enzymes across different plant species, researchers can identify conserved regions important for catalytic activity and substrate specificity, which are fundamental to SAR. For instance, the divergence in active-site architectures of ecgonone synthases suggests how evolutionary pressures can lead to variations in enzyme function that ultimately impact alkaloid profiles pnas.orgnih.gov.

Theoretical Insights into Reaction Mechanisms

Theoretical studies, often employing quantum chemistry calculations, are essential for elucidating the detailed mechanisms of enzymatic reactions involved in tropane alkaloid biosynthesis. These investigations can reveal transition states, activation energies, and intermediate structures, providing a deep understanding of how enzymes catalyze complex chemical transformations. Such mechanistic insights are directly relevant to SAR by explaining how specific functional groups, like the acetyl ester in this compound, are formed and how their presence might influence the molecule's stability or reactivity.

Research into the biosynthesis of tropane alkaloids has explored various reaction mechanisms. For example, theoretical calculations have been used to investigate the carbon-skeleton rearrangement of littorine (B1216117) to hyoscyamine (B1674123), exploring pathways involving radical and carbocation intermediates and identifying the lowest energy barriers for these transformations researchgate.netmdpi.com. While these studies focus on specific steps in hyoscyamine biosynthesis, the methodologies employed are applicable to understanding the enzymatic acetylation of pseudotropine. Theoretical studies can predict the activation energy for the nucleophilic attack of the hydroxyl group of pseudotropine on an activated acetyl donor, mediated by an acyltransferase. Such analyses can reveal the role of enzyme active site residues in stabilizing transition states, thereby explaining substrate specificity and catalytic efficiency, which are key components of SAR.

Advanced Analytical Methodologies in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a foundational technique in natural product research, offering high sensitivity, selectivity, and the capacity to analyze complex mixtures. For tropane (B1204802) alkaloids, LC-MS/MS is integral to various analytical workflows.

Screening and Annotation of Tropane Alkaloids

LC-MS/MS is extensively utilized for the screening and annotation of tropane alkaloids in plant extracts and biological samples. By employing specific mass transitions and fragmentation patterns, researchers can efficiently detect and identify known TAs, including Acetylpseudotropine. This technique allows for rapid annotation based on retention times, accurate mass, and characteristic fragment ions, facilitating the initial characterization of phytochemical profiles. For example, a standard mix containing acetyltropine/acetylpseudotropine has been analyzed using LC-MS/MS with specific operating parameters, including an interface voltage of 4.0 kV and nebulizing gas flow of 3 L/min, in ESI positive mode. The method includes Q3 scans and Q1 scans for survey events, with automatic isotope exclusion enabled. The product ion masses of interest for monosubstituted TAs, such as this compound, are typically around m/z 124.1.

Dereplication Strategies for Novel Alkaloid Discovery

Dereplication, the process of identifying known compounds within a sample to avoid redundant research, is critical for novel natural product discovery. LC-MS/MS, often integrated with databases and spectral libraries, is a key tool for dereplication strategies involving tropane alkaloids. By comparing analytical data against known TA profiles, researchers can quickly identify characterized molecules, thereby focusing efforts on potentially new chemical entities. Molecular networking, a data-driven approach utilizing UHPLC-HRMS/MS, has been employed to annotate tropane alkaloids in plant extracts, revealing clusters of known compounds and highlighting unknown metabolites.

Analysis of Isomeric and Regioisomeric Compounds

Tropane alkaloids frequently exist as isomers and regioisomers, which can exhibit distinct biological activities and pose significant analytical challenges. LC-MS/MS, particularly when coupled with advanced chromatographic techniques, can differentiate these structurally similar compounds. Methods employing porous graphitic carbon columns have demonstrated outstanding chromatographic selectivity for separating isomeric tropane alkaloids, allowing for their differentiation through in-source collision-induced dissociation (CID) and MSⁿ experiments. Furthermore, hydrophilic interaction liquid chromatography (HILIC) has been used in conjunction with reversed-phase chromatography to resolve isomeric alkaloids that co-elute on standard RP columns.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC/HRMS) for Metabolite Profiling

UHPLC coupled with High Resolution Mass Spectrometry (UHPLC/HRMS) provides enhanced separation efficiency and precise mass measurements, making it highly suitable for comprehensive metabolite profiling. This technology enables the detection and tentative identification of a broader range of compounds, including less abundant tropane alkaloids or their metabolites, in untargeted metabolomics studies. UHPLC-HRMS/MS has been applied to analyze plant extracts, facilitating the annotation of numerous tropane alkaloids and aiding in the discovery of novel compounds through molecular networking. Specific methods have been developed for the simultaneous determination of tropane alkaloids in food matrices, achieving low limits of detection (LOD) and quantification (LOQ), such as 0.1 μg·kg⁻¹ and 0.4 μg·kg⁻¹, respectively, for TAs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy remains a definitive tool for structural elucidation. For this compound and other tropane alkaloids, techniques like ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed structural information, including connectivity and stereochemistry. NMR is often used in tandem with mass spectrometry, where MS provides molecular weight and fragmentation data, and NMR confirms the detailed structure, including the placement of the acetyl group and the stereochemical configuration. For instance, HPLC-NMR has been employed for the structure elucidation of isomeric tropane alkaloids, offering a powerful approach for identifying known and new natural products directly from crude extracts.

Advanced Sample Preparation Techniques for Complex Matrices

Effective analysis of this compound and other tropane alkaloids from complex matrices, such as plant tissues or food, necessitates robust sample preparation methods. Techniques like Solid-Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are commonly employed. Miniaturized approaches such as μ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and paper-immobilized liquid-phase microextraction (PI-LPME) are gaining prominence for their efficiency and reduced environmental impact. For example, μ-QuEChERS followed by HPLC-MS/MS has been optimized for the determination of atropine (B194438) and scopolamine (B1681570) in leafy vegetables, achieving good recoveries (90–100%) and low limits of quantification (≤ 2.3 ng/g). PI-LPME has also been developed for tropane alkaloid detection in cereals, demonstrating extraction recoveries ranging from 66–79% for SLE and 34–60% for PI-LPME. Cation-exchange SPE has been optimized for the simultaneous recovery of various tropane alkaloids, with methanol-10% ammonia (B1221849) mixtures being effective elution solvents.

Research Significance and Future Directions

Contributions to Understanding Tropane (B1204802) Alkaloid Chemistry

Research into acetylpseudotropine and its related compounds has been instrumental in elucidating the complex biosynthetic pathways of tropane alkaloids. This compound is an acylated form of pseudotropine, a stereoisomer of tropine (B42219). The enzymatic processes that lead to the formation of these acylated derivatives are a key area of study, shedding light on the metabolic logic that governs the structural diversity of these natural products.

Studies on Atropa belladonna have revealed that pseudotropine is a precursor in a significant alkaloid sub-network. nih.gov It is converted into various acyl pseudotropines, which then serve as intermediates in the production of a range of modified tropane alkaloids, including both N-methylated and N-demethylated forms. nih.govresearchgate.net The characterization of enzymes such as tigloyl-CoA:pseudotropine acyltransferase, which catalyzes the esterification of pseudotropine, has been a critical step in understanding how plants create a diverse array of bioactive compounds from a common precursor. tdl.org This knowledge of biosynthetic pathways is fundamental to our understanding of plant chemical defense mechanisms and the evolution of metabolic pathways.

The elucidation of these pathways has also been aided by metabolomics-guided discovery, which has helped to identify key enzymes, such as cytochrome P450s, involved in the downstream modification of pseudotropine-derived alkaloids. nih.govresearchgate.net These enzymes are responsible for reactions like N-demethylation and ring-hydroxylation, further diversifying the chemical structures and potential biological activities of these compounds. nih.gov

| Enzyme Family | Role in Tropane Alkaloid Biosynthesis | Example Enzyme |

| Acyltransferases | Esterification of the tropane ring | Tigloyl-CoA:pseudotropine acyltransferase |

| Cytochrome P450s | N-demethylation and ring-hydroxylation | AbP450-5021, AbP450-116623 |

| Tropinone (B130398) Reductases | Reduction of tropinone to tropine or pseudotropine | TR-I, TR-II |

Potential for Biotechnological Applications, Including Enzyme Engineering and Synthetic Biology

The growing understanding of the biosynthetic pathways of tropane alkaloids, including the role of this compound, has opened up exciting possibilities for biotechnological applications. rsc.org Metabolic engineering and synthetic biology are being explored as promising avenues for the sustainable production of valuable tropane alkaloids for medicinal use. researchgate.netfrontiersin.org The de novo production of tropane alkaloids in microbial hosts like yeast (Saccharomyces cerevisiae) is a significant area of research. nih.govnih.govnih.govresearchgate.net

Enzyme engineering plays a crucial role in these efforts. By modifying the enzymes involved in the biosynthesis of tropane alkaloids, it is possible to enhance the production of specific compounds or even create novel derivatives with improved therapeutic properties. nih.govembopress.org For instance, the expression of genes encoding enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine-6β-hydroxylase (H6H) has been shown to increase the yield of medicinal tropane alkaloids in transgenic plant cultures. researchgate.netnih.gov

Synthetic biology approaches involve the reconstruction of entire biosynthetic pathways in microbial hosts. mdpi.comnih.gov This has been successfully demonstrated for the production of tropine and pseudotropine in yeast, providing a platform for the synthesis of a wide range of tropane alkaloids. nih.govresearchgate.net The development of these microbial cell factories offers a more controlled and potentially more efficient means of producing these valuable compounds compared to their extraction from plant sources. nih.gov

| Biotechnological Approach | Application in Tropane Alkaloid Production | Key Research Findings |

| Metabolic Engineering | Enhancing the yield of specific alkaloids in plants | Overexpression of PMT and H6H genes increases hyoscyamine (B1674123) and scopolamine (B1681570) production. researchgate.netnih.gov |

| Synthetic Biology | De novo production of tropane alkaloids in microbial hosts | Successful reconstruction of tropine and pseudotropine biosynthetic pathways in Saccharomyces cerevisiae. nih.govnih.govresearchgate.net |

| Enzyme Engineering | Creating novel alkaloid derivatives and improving production efficiency | Modification of enzymes to alter substrate specificity and catalytic activity. nih.gov |

Unexplored Aspects of this compound's Specific Mechanism of Action

While significant progress has been made in understanding the biosynthesis of this compound, its specific mechanism of action at the molecular level remains largely unexplored. rsc.org Much of the pharmacological research on tropane alkaloids has focused on compounds with more pronounced and well-defined physiological effects, such as atropine (B194438) and scopolamine. As a result, there is a lack of detailed studies on the specific biological targets and signaling pathways that may be modulated by this compound.

The structural similarity of this compound to other tropane alkaloids suggests that it may interact with muscarinic acetylcholine (B1216132) receptors, but the affinity and nature of this interaction have not been thoroughly characterized. researchgate.net Further research is needed to determine its pharmacological profile, including its potential effects on the central and peripheral nervous systems. The lack of comprehensive data on its mechanism of action represents a significant knowledge gap that hinders the full assessment of its potential therapeutic applications.

Future research in this area could involve a range of experimental approaches, from in vitro binding assays with a panel of receptors to in vivo studies in animal models. Computational modeling and docking studies could also provide insights into its potential molecular targets.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Acetylpseudotropine to ensure reproducibility?

- Methodological Answer : Synthesis should follow protocols validated by peer-reviewed studies, including detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., recrystallization, chromatography). Characterization requires spectroscopic techniques (NMR, IR) and chromatographic validation (HPLC, GC-MS) to confirm molecular structure and purity . For reproducibility, the experimental section must explicitly state equipment specifications (e.g., NMR frequency), calibration standards, and raw data thresholds (e.g., acceptable yield ranges) .

Q. How can researchers establish the purity and stereochemical identity of this compound in preclinical studies?

- Methodological Answer : Combine chiral chromatography (e.g., chiral HPLC with polysaccharide-based columns) and circular dichroism (CD) spectroscopy to resolve stereoisomers. Quantify purity using mass balance calculations (≥95% by area normalization in HPLC) and residual solvent analysis per ICH guidelines. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s pharmacological activity?

- Methodological Answer : Use a log-linear range of concentrations (e.g., 0.1–100 μM) in in vitro assays (e.g., receptor binding or enzyme inhibition) with triplicate measurements. Include positive and negative controls (e.g., known agonists/antagonists, vehicle-only groups). Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, and report confidence intervals to assess precision .

Advanced Research Questions

Q. How can contradictions in reported pharmacological effects of this compound across studies be systematically addressed?

- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to identify heterogeneity sources. Calculate I² statistics to quantify between-study variability . If heterogeneity exceeds 50%, perform subgroup analyses (e.g., by species, dosage forms) or meta-regression to explore covariates (e.g., assay type, solvent polarity). Validate findings using sensitivity analysis to exclude outliers .

Q. What computational strategies are effective for predicting this compound’s metabolic pathways and potential drug-drug interactions?

- Methodological Answer : Use in silico tools like molecular docking (e.g., AutoDock Vina) to predict CYP450 enzyme binding affinities. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH). Apply physiologically based pharmacokinetic (PBPK) modeling to simulate interaction risks with co-administered drugs (e.g., competitive inhibition constants, Kᵢ) .

Q. How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ multi-omics approaches (e.g., transcriptomics, proteomics) in cell-based models. Use CRISPR-Cas9 knockouts or siRNA silencing to validate target pathways. Integrate data with network pharmacology models (e.g., STRING database) to identify hub proteins or pathways. Ensure statistical rigor by adjusting for multiple comparisons (e.g., Benjamini-Hochberg correction) .

Q. What frameworks are suitable for prioritizing research gaps in this compound’s toxicological profile?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank unanswered questions. For example:

- Novelty : Assess unexplored endpoints (e.g., long-term neurotoxicity in primate models).

- Feasibility : Use high-throughput screening (HTS) for genotoxicity (Ames test, Comet assay).

- Ethics : Follow OECD guidelines for animal welfare in acute/chronic toxicity studies .

Q. How can large datasets from this compound’s structural-analytical studies be managed to enhance transparency?

- Methodological Answer : Deposit raw data (e.g., crystallographic files, NMR spectra) in public repositories (e.g., Cambridge Structural Database, Zenodo). Use appendices for secondary analyses (e.g., DFT calculations, molecular dynamics trajectories) and provide metadata descriptors (e.g., solvent parameters, software versions) . For peer review, link supplementary materials directly to relevant results sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.